Cetirizine D4 dihydrochloride
Description
Foundational Principles and Advantages of Stable Isotope Labeling in Medicinal Chemistry and Analytics
The core principle of stable isotope labeling lies in the mass difference between the labeled and unlabeled molecules. This mass difference, while not affecting the molecule's chemical reactivity in most biological processes, can be readily detected by sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsigmaaldrich.com This allows for the precise quantification and differentiation of the labeled compound from its naturally occurring, unlabeled counterparts in complex biological matrices like plasma, urine, and tissues.
The advantages of employing stable isotope labeling in medicinal chemistry and analytics are numerous and significant:
Enhanced Analytical Precision: Labeled compounds serve as ideal internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). cymitquimica.com By adding a known quantity of the stable isotope-labeled drug to a biological sample, researchers can accurately determine the concentration of the unlabeled drug, correcting for any variations during sample preparation and analysis.
Elucidation of Metabolic Pathways: By administering a labeled drug, scientists can track its metabolic fate, identifying and quantifying the formation of various metabolites. nih.govchemicalbook.com This is crucial for understanding a drug's efficacy and potential for toxicity.
Pharmacokinetic and Bioavailability Studies: Stable isotope labeling is instrumental in determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.govcymitquimica.com These studies are fundamental to understanding how a drug is processed by the body.
Safety and Non-Radioactivity: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk to subjects or researchers, making them safe for use in human clinical studies. researchgate.net
Contextualizing Deuterated Analogues within Drug Discovery and Development Paradigms
Among the stable isotopes, deuterium (B1214612) (²H), a heavy isotope of hydrogen, holds a special place in drug discovery. The process of replacing hydrogen with deuterium in a drug molecule is known as deuteration. researchgate.netnih.gov This seemingly minor change can have profound effects on a drug's metabolic stability due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.
This enhanced metabolic stability can lead to several therapeutic advantages:
Improved Pharmacokinetic Profile: By slowing down the rate of metabolism, deuteration can increase a drug's half-life in the body, potentially leading to less frequent dosing and improved patient compliance. researchgate.net
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By blocking or slowing down metabolic pathways at specific sites through deuteration, the formation of such harmful byproducts can be minimized.
Enhanced Efficacy and Safety: An improved pharmacokinetic profile and reduced toxicity can translate into a more effective and safer drug. researchgate.netnih.gov
The strategic application of deuteration has evolved from creating deuterated versions of existing drugs to incorporating it into the early stages of novel drug discovery to optimize drug candidates. researchgate.netnih.govnih.gov
Rationale for the Academic Investigation of Cetirizine (B192768) D4 Dihydrochloride (B599025) as a Research Tool
Cetirizine is a widely used second-generation antihistamine for the treatment of allergic conditions. researchgate.net Its deuterated analogue, Cetirizine D4 dihydrochloride, serves as a critical research tool, primarily as an internal standard for the accurate quantification of cetirizine in biological samples. nih.govresearchgate.netspringernature.com The "D4" designation indicates that four hydrogen atoms in the cetirizine molecule have been replaced with deuterium atoms.
The rationale for the academic and industrial investigation and use of this compound is rooted in the need for highly accurate and reliable bioanalytical methods. In pharmacokinetic studies, for instance, researchers need to measure the concentration of cetirizine in a patient's plasma over time. nih.govmui.ac.irresearchgate.net The use of this compound as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods is the gold standard for such analyses. nih.govresearchgate.netspringernature.com
Because this compound is chemically identical to cetirizine, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its slightly higher mass, it can be distinguished from the unlabeled cetirizine. This allows for precise quantification, as the ratio of the signal from cetirizine to the known concentration of the D4 internal standard remains constant, even if there are variations in the analytical process.
Chemical and Analytical Data
To facilitate its use as a research tool, the chemical and analytical properties of this compound have been well-characterized.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₃ · 2HCl |
| Molecular Weight | 465.83 g/mol |
| Appearance | White to Off-White Solid |
| Synonyms | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-d4]acetic Acid Dihydrochloride |
Data sourced from commercial suppliers of analytical standards.
Table 2: Mass Spectrometry Parameters for the Quantification of Cetirizine using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| Cetirizine D4 (Internal Standard) | 393.09 | 165.15, 201.10 |
This table presents typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS methods for the quantification of cetirizine. nih.govspringernature.com
Properties
Molecular Formula |
C21H23D4Cl3N2O3 |
|---|---|
Molecular Weight |
465.83 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Cetirizine Dihydrochloride and Isotopic Integrity
Strategic Considerations in the Chemical Synthesis of Deuterated Pharmaceuticals
The synthesis of deuterated pharmaceuticals like Cetirizine (B192768) D4 dihydrochloride (B599025) requires careful strategic planning to ensure the precise and efficient incorporation of deuterium (B1214612) atoms at specific molecular positions. A primary consideration is the selection of a suitable deuterated starting material or a deuterating agent. The IUPAC name for Cetirizine D4 dihydrochloride, 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride, indicates that the four deuterium atoms are located on the ethoxy group. This specificity necessitates a synthetic route that allows for the introduction of a deuterated C2-unit.
Elucidation of Reaction Pathways and Conditions for Selective Deuterium Incorporation into Cetirizine Structure
The synthesis of this compound typically involves the reaction of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with a deuterated C2-synthon. A plausible synthetic route involves the use of a deuterated 2-chloroethoxyacetic acid derivative.
One general synthetic pathway for non-deuterated cetirizine dihydrochloride involves the reaction of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with an appropriate C2-synthon followed by hydrolysis and salt formation. researchgate.net For the deuterated analog, a key intermediate would be a deuterated version of this C2 component. The synthesis could proceed as follows:
Preparation of a Deuterated Intermediate: A deuterated ethanolamine (B43304) or ethylene (B1197577) glycol derivative can be used as the starting point. For instance, deuterated 2-(2-chloroethoxy)acetate could be synthesized.
Alkylation: The deuterated intermediate is then reacted with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. This nucleophilic substitution reaction attaches the deuterated ethoxyacetic acid moiety to the piperazine (B1678402) ring.
Hydrolysis and Salt Formation: Subsequent hydrolysis of the resulting ester, if applicable, yields the deuterated carboxylic acid. Finally, treatment with hydrochloric acid affords this compound. chemicalbook.com
The reaction conditions for each step, including solvent, temperature, and catalyst, must be carefully controlled to maximize the yield and prevent any loss of the deuterium label.
Optimization of Synthetic Yields and Isotopic Purity for this compound
Optimizing the synthetic process is crucial for obtaining this compound with high yield and isotopic purity. This involves a systematic investigation of various reaction parameters.
| Parameter | Objective | Typical Conditions/Considerations |
| Reactant Stoichiometry | Maximize conversion of the limiting reagent. | A slight excess of the deuterated reagent may be used to drive the reaction to completion. |
| Reaction Temperature | Balance reaction rate with potential side reactions or deuterium exchange. | Moderate temperatures are generally preferred to maintain isotopic integrity. |
| Solvent | Ensure solubility of reactants and facilitate the desired reaction pathway. | Aprotic polar solvents like dimethylformamide (DMF) are often employed in alkylation reactions. ijsrset.com |
| Base/Catalyst | Promote the reaction without causing degradation or isotopic scrambling. | A non-nucleophilic base is often used to deprotonate the piperazine nitrogen. |
The isotopic purity of the final product is a critical quality attribute. High isotopic enrichment, typically greater than 98% or 99% atom % D, is often required for its use as an internal standard. caymanchem.comcdnisotopes.com The presence of residual non-deuterated (d0) or partially deuterated (d1, d2, d3) species can interfere with the accuracy of analytical measurements. lgcstandards.com
Chromatographic and Spectroscopic Methods for Post-Synthetic Purification and Isotopic Verification
Following the synthesis, a rigorous purification and verification process is essential to ensure the quality of this compound.
Purification:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying the crude product. govst.edu By selecting an appropriate column (e.g., reversed-phase C18) and mobile phase, it is possible to separate the desired deuterated compound from unreacted starting materials, by-products, and other impurities. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE): SPE can be utilized as a preliminary purification step to remove major impurities before final purification by HPLC. nih.gov
Isotopic and Structural Verification:
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of this compound and determining its isotopic distribution. lgcstandards.com The mass spectrum will show a characteristic pattern corresponding to the incorporation of four deuterium atoms. Tandem mass spectrometry (MS/MS) can provide further structural confirmation. nih.govresearchgate.net
A certificate of analysis for a commercial batch of (±)-Cetirizine-d4 Dihydrochloride reported a purity of 98% and an isotopic purity of 99.7%, with the following isotopic distribution: d4 = 99.05%, d3 = 0.89%, d2 = 0.02%, d1 = 0.04%, and d0 = 0.00%. lgcstandards.com This level of detail is crucial for its application in quantitative bioanalysis.
Advanced Analytical Characterization and Reference Standard Applications of Cetirizine D4 Dihydrochloride
High-Resolution Mass Spectrometry for Isotopic Profiling and Structural Confirmation of Cetirizine (B192768) D4 Dihydrochloride (B599025)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and isotopic profiling of Cetirizine D4 dihydrochloride. This technique provides highly accurate mass measurements, enabling the differentiation of the deuterated compound from its unlabeled counterpart and other potential impurities.
HRMS analysis confirms the molecular formula of this compound as C₂₁H₂₃D₄Cl₃N₂O₃. lgcstandards.com The measured mass-to-charge ratio (m/z) in HRMS corresponds to the theoretical exact mass of the molecule, providing a high degree of confidence in its identity. The isotopic profile, which shows the relative abundance of different isotopic peaks, is also a key feature. For this compound, the presence and distribution of the four deuterium (B1214612) atoms lead to a distinct isotopic pattern compared to the unlabeled cetirizine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the analysis of cetirizine and its deuterated internal standard in various matrices. nih.govnih.gov In a typical LC-MS/MS method, specific multiple reaction monitoring (MRM) transitions are used for quantification. For instance, a transition of m/z 389.26 → 165.16, 201.09 might be monitored for cetirizine, while a transition of m/z 393.09 → 165.15, 201.09 would be specific for Cetirizine D4. zu.edu.pk The use of a stable isotope-labeled internal standard like Cetirizine D4 enhances the ruggedness and reliability of the bioanalytical method. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₃D₄Cl₃N₂O₃ | lgcstandards.com |
| Molecular Weight | 465.83 | lgcstandards.com |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d8); ≤1% d0 | caymanchem.com |
| Chemical Purity | ≥98% (Cetirizine) | caymanchem.com |
Nuclear Magnetic Resonance Spectroscopy for Precise Deuterium Atom Localization and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, and it plays a crucial role in confirming the precise location of the deuterium atoms in this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized for this purpose.
In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons on the ethoxy group confirms the successful deuteration at these positions. The IUPAC name, 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride, explicitly indicates the location of the four deuterium atoms.
Quantitative NMR (qNMR) has emerged as a viable alternative to chromatographic methods for the quantification of cetirizine and its analogs. govst.edu Studies have demonstrated the use of qNMR for the quantitative analysis of cetirizine dihydrochloride using an internal standard like maleic acid. govst.edugovst.edu This approach offers advantages such as not requiring specific chromatographic conditions and reducing solvent waste. govst.edu The linearity of the qNMR method has been established with high correlation coefficients (r² > 0.998) over a concentration range of 20-100 mM. govst.edugovst.edu
Table 2: NMR Data for Cetirizine Dihydrochloride (for comparative purposes)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| Aromatic Protons | 7.2-7.5 | m | researchgate.net |
| CH (benzylic) | 4.2 | s | researchgate.net |
| Piperazine (B1678402) Protons | 2.5-3.5 | m (broad) | nih.gov |
| Ethoxy Protons | 3.6-4.1 | m | researchgate.net |
Spectroscopic Techniques (e.g., Infrared, UV-Vis) in Support of this compound Characterization for Research Purity
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide further confirmation of the chemical structure and purity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, aromatic C-H and C=C stretching, and C-N and C-Cl stretching vibrations. ijprajournal.comresearchgate.net The deuteration at the ethoxy group would lead to a shift in the C-D stretching vibrations compared to the C-H stretching vibrations in the unlabeled compound, providing further evidence of successful labeling.
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to analyze compounds with chromophores, which are parts of the molecule that absorb light in the UV-Vis region. Cetirizine dihydrochloride exhibits a characteristic UV absorption spectrum, with a maximum absorbance (λmax) typically observed around 230-232 nm in various solvents like water, methanol, or 0.1N HCl. ijprajournal.comptfarm.plajpaonline.com This property is often utilized in quantitative analysis by spectrophotometry. ajpaonline.com The UV spectrum of this compound is expected to be very similar to that of the unlabeled compound, as the deuteration does not significantly alter the electronic structure of the chromophores.
Table 3: Spectroscopic Data for Cetirizine Dihydrochloride
| Technique | Wavelength/Frequency Range | Observation | Reference |
| UV-Vis | 200-400 nm | λmax at ~231 nm in 0.1n HCl | ijprajournal.com |
| UV-Vis | 200-300 nm | λmax at ~230 nm in water | ptfarm.pl |
| IR | 4500–500 cm⁻¹ | Characteristic peaks for functional groups | ijprajournal.com |
Establishment and Validation of this compound as an Analytical Reference Standard for Quantitative Assays
The establishment of this compound as a certified reference material (CRM) is crucial for its use in quantitative assays. sigmaaldrich.com This involves a rigorous validation process to demonstrate its suitability for its intended purpose.
Validation studies for analytical methods using this compound as an internal standard typically follow guidelines such as those from the International Council for Harmonisation (ICH). These studies assess various parameters, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For cetirizine assays, linearity is often demonstrated over a wide concentration range with high regression values (e.g., r² > 0.999). govst.edunih.gov
Accuracy: The closeness of the measured value to the true value. Recovery studies are performed to assess accuracy. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). govst.edunih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
The use of a deuterated internal standard like Cetirizine-d8 has been shown to improve method ruggedness in the analysis of cetirizine in human plasma. nih.gov
Thermal and Physicochemical Stability Assessment for Analytical Applications
The stability of this compound is a critical factor for its application as an analytical reference standard. Stability studies are conducted under various conditions to determine the appropriate storage and handling procedures.
Storage Conditions: this compound is typically stored at -20°C in a freezer, under an inert atmosphere, as it is considered hygroscopic.
Stability in Solution: Studies on the unlabeled cetirizine dihydrochloride have shown that stock solutions in water are stable for at least one week when stored at 4°C. nih.gov Forced degradation studies on cetirizine dihydrochloride have been performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, to identify potential degradation products and to develop stability-indicating methods. nih.govnih.gov For example, cetirizine has been found to be unstable in 2 M HCl and 0.5% H₂O₂. nih.gov In the solid state, the stability of cetirizine dihydrochloride has been investigated under different temperatures and relative humidity levels. ptfarm.pl
Table 4: Stability Information for Cetirizine Dihydrochloride
| Condition | Observation | Reference |
| Solid State Storage | Stable at room temperature in the presence of humidity or in dry air. | ptfarm.pl |
| Stock Solution (in water) | Stable for one week at 4°C. | nih.gov |
| Acidic Condition (2 M HCl) | Unstable. | nih.gov |
| Oxidative Condition (0.5% H₂O₂) | Unstable. | nih.gov |
| Accelerated Stability (Formulated Tablets) | 99.95% content after 6 months at 40°C/75% RH. | asiapharmaceutics.info |
| Long-term Stability (Formulated Tablets) | 97.59% content after 36 months at 30°C/65% RH. | asiapharmaceutics.info |
Development and Validation of Quantitative Analytical Methods Utilizing Cetirizine D4 Dihydrochloride As an Internal Standard
Theoretical Framework of Isotope Dilution Mass Spectrometry in Complex Matrix Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique recognized as a primary ratio method by metrological institutes for its potential to achieve high accuracy and precision. mdpi.comresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample prior to any processing steps. core.ac.uk The analyte to be quantified and its isotopically labeled counterpart are chemically identical, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.
The key to IDMS lies in the measurement of the altered isotope ratio of the analyte in the mixture of the sample and the spike. core.ac.uk Because the internal standard is added at the beginning of the workflow, any subsequent loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. mdpi.comresearchgate.net
In the context of complex biological matrices such as plasma, serum, or urine, LC-MS/MS analysis is often hampered by "matrix effects." waters.com These effects are caused by co-eluting endogenous components from the sample matrix that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.com This variability can be a significant source of imprecision and inaccuracy in quantitative analyses. waters.com The major advantage of using a stable isotope-labeled internal standard (SIL-IS) is its ability to compensate for these matrix effects. Since the SIL-IS is chemically identical and typically co-elutes with the native analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects and sample recovery is effectively normalized, leading to a highly reliable and accurate quantification of the analyte. researchgate.netnih.gov
Role of Cetirizine (B192768) D4 Dihydrochloride (B599025) as an Internal Standard in LC-MS/MS Assays
Cetirizine D4 dihydrochloride serves as an ideal stable isotope-labeled internal standard for the quantification of cetirizine in biological samples by LC-MS/MS. nih.govspringernature.com In a typical assay, a known quantity of this compound is added to a plasma sample containing an unknown concentration of cetirizine. nih.govresearchgate.net The sample then undergoes a preparation procedure, such as protein precipitation with acetonitrile (B52724) or solid-phase extraction, to remove interfering proteins and other matrix components. nih.govresearchgate.net
Following sample cleanup, the extract is injected into an LC-MS/MS system. The chromatographic separation is typically achieved on a reverse-phase C18 column. nih.govspringernature.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (cetirizine) and the internal standard (Cetirizine D4). nih.gov The four deuterium (B1214612) atoms on Cetirizine D4 increase its mass by 4 Daltons, allowing it to be distinguished from the unlabeled cetirizine by the mass spectrometer while maintaining nearly identical chemical and physical properties. nih.govspringernature.com
The instrument monitors the peak area response for the MRM transitions of both compounds. The concentration of cetirizine in the original sample is then calculated by comparing the peak area ratio of cetirizine to Cetirizine D4 against a calibration curve constructed from samples with known concentrations of cetirizine and a constant concentration of the internal standard. nih.gov
Table 1: MRM Transitions for Cetirizine and Cetirizine D4 This interactive table details the specific mass-to-charge ratio (m/z) transitions monitored in LC-MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Source |
|---|---|---|---|
| Cetirizine | 389.26 | 165.16, 201.09 | nih.govspringernature.com |
| Cetirizine D4 | 393.09 | 165.15, 201.10 | nih.govspringernature.com |
Method Optimization Strategies for Deuterated Internal Standards (e.g., matrix effects, ion suppression, recovery)
While SIL-ISs like Cetirizine D4 are the gold standard, their use requires careful method optimization to avoid potential pitfalls. The primary assumption is that the analyte and the SIL-IS behave identically, but this is not always the case.
Matrix Effects and Ion Suppression : Matrix effects occur when co-eluting molecules from the sample matrix interfere with the ionization of the analyte and internal standard. waters.com A significant challenge with deuterium-labeled standards is the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the molecule's physicochemical properties. waters.com This can sometimes lead to a small shift in chromatographic retention time, causing the analyte and the SIL-IS to not co-elute perfectly. waters.comresearchgate.net If the analyte and SIL-IS elute at slightly different times, they can be subjected to different degrees of ion suppression from the matrix, which can compromise quantification accuracy. waters.comresearchgate.net It has been demonstrated that even a slight retention time difference can result in a significant disparity (e.g., 26% or more) in the matrix effects experienced by the analyte versus its deuterated internal standard. waters.com Optimization of the chromatographic method to achieve complete co-elution is therefore a critical step.
Recovery : Another consideration is the extraction recovery from the biological matrix. Ideally, the recovery of the analyte and the SIL-IS should be identical. However, differences have been reported. For instance, one study noted a 35% difference in the extraction recovery between haloperidol (B65202) and its deuterated analogue. waters.com Therefore, it is crucial during method development to evaluate and confirm that the recovery of the analyte and the SIL-IS are consistent across the expected concentration range and in different sources of matrix.
Isotopic Stability : The stability of the deuterium label itself is a factor. In some cases, deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can undergo back-exchange with protons from the solvent (e.g., water). waters.comsigmaaldrich.com This would convert the labeled internal standard into the unlabeled analyte, leading to an overestimation of the analyte's concentration. sigmaaldrich.com For Cetirizine D4, the deuterium atoms are placed on the ethylene (B1197577) glycol bridge, a position generally considered stable and non-exchangeable under typical analytical conditions.
Rigorous Validation of Analytical Methods: Linearity, Precision, Accuracy, and Selectivity (Excluding Clinical Sample Validation)
Before an analytical method can be used for sample analysis, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose. researchgate.netgavinpublishers.com Key validation parameters include selectivity, linearity, accuracy, and precision. elementlabsolutions.comiosrphr.org
Selectivity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other matrix components. gavinpublishers.comscispace.com It is typically assessed by analyzing multiple sources of blank biological matrix to check for any interfering peaks at the retention time of the analyte and internal standard. elementlabsolutions.com
Linearity and Range : Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a specified range. iosrphr.org A calibration curve is generated by analyzing samples with known analyte concentrations. The relationship is assessed using a linear regression model, and the correlation coefficient (r²) should ideally be close to 1.0. gavinpublishers.comiosrphr.org For a cetirizine assay, a typical linear dynamic range might be established from 0.5 to 500 ng/mL in human plasma. nih.gov
Precision : Precision measures the degree of agreement among a series of individual measurements of the same homogeneous sample. elementlabsolutions.com It reflects the random error of the method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). iosrphr.org Precision is evaluated at different concentration levels (low, medium, and high) within a single run (intra-batch precision) and across different runs on different days (inter-batch precision). researchgate.net
Accuracy : Accuracy represents the closeness of the measured value to the true value. elementlabsolutions.com It is determined by analyzing quality control (QC) samples spiked with a known amount of the analyte at multiple concentration levels and calculating the percent recovery or the deviation from the nominal value. researchgate.net
Table 2: Representative Validation Parameters for a Cetirizine LC-MS/MS Assay This interactive table summarizes typical performance characteristics established during method validation.
| Validation Parameter | Typical Acceptance Criteria | Example Value (Cetirizine Assay) | Source |
|---|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Precision & Accuracy within ±20% | 0.5 ng/mL | nih.gov |
| Intra-batch Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 9% | researchgate.net |
| Inter-batch Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 9% | researchgate.net |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits | nih.gov |
Comparative Evaluation of Deuterated Internal Standards Versus Non-Isotopically Labeled Analogues in Analytical Performance
The choice of internal standard—a stable isotope-labeled (SIL) version of the analyte or a non-isotopically labeled structural analogue—has a significant impact on assay performance. scispace.com A SIL-IS like Cetirizine D4 is considered the preferred choice for quantitative LC-MS/MS bioanalysis. scispace.comnih.gov
SIL internal standards are nearly identical to the analyte in terms of their chemical properties, chromatographic behavior, and ionization efficiency. scioninstruments.com This close similarity allows them to provide the most effective compensation for variability during sample preparation and, critically, for matrix effects during MS detection. wuxiapptec.comnih.gov
Non-isotopically labeled analogues are structurally similar but not identical to the analyte. scispace.com While they can correct for some variability, differences in their functional groups or carbon backbone can lead to different extraction recoveries and chromatographic retention times. scispace.com More importantly, their ionization efficiency may respond differently to matrix effects than the analyte, leading to less reliable correction and potentially biased results. nih.gov
Research has demonstrated the superior performance of SIL internal standards. In one study comparing internal standards for the analysis of lapatinib (B449) in plasma from individual cancer patients, both a non-isotope-labeled and an isotope-labeled internal standard performed acceptably in pooled plasma. nih.gov However, only the isotope-labeled standard was able to correct for the interindividual variability in extraction recovery observed in the actual patient samples. nih.gov Similarly, a study on the drug sirolimus showed that using a deuterium-labeled IS resulted in significantly better assay precision compared to using a structural analogue IS. researchgate.net
Table 3: Comparative Performance of Internal Standards (Representative Data) This interactive table illustrates the difference in analytical precision when using a deuterated (SIL) internal standard versus a structural analogue. Data is based on a study of sirolimus analysis.
| Internal Standard Type | Analyte | Inter-patient Assay Imprecision (% CV) | Advantage | Source |
|---|---|---|---|---|
| Deuterated (SIL-IS) | Sirolimus | 2.7% - 5.7% | Higher Precision | researchgate.net |
| Structural Analogue | Sirolimus | 7.6% - 9.7% | Lower Precision | researchgate.net |
While SIL-ISs are more expensive and can sometimes present challenges like the deuterium isotope effect or isotopic instability, their ability to provide higher accuracy and precision, especially when dealing with variable biological samples, makes them indispensable for robust and reliable quantitative bioanalysis. sigmaaldrich.comscispace.com
Investigation of Biotransformation Pathways and Kinetic Studies Using Cetirizine D4 Dihydrochloride in in Vitro and Ex Vivo Models
Design of In Vitro Metabolic Stability Assays Utilizing Cetirizine (B192768) D4 Dihydrochloride (B599025) as a Substrate
In vitro metabolic stability assays are fundamental in preclinical drug development to predict the metabolic clearance of a compound. Utilizing Cetirizine D4 dihydrochloride as the substrate in these assays allows for a clear and unambiguous assessment of its metabolic fate.
The typical design of such an assay involves incubating Cetirizine D4 at a specified concentration with a biological matrix, most commonly human liver microsomes (HLM) or hepatocytes. HLMs contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes (like UDP-glucuronosyltransferases or UGTs) and represent a more complete cellular model.
The experimental setup requires a carefully controlled environment. The reaction mixture includes the enzyme source (microsomes or hepatocytes), a buffered solution to maintain physiological pH, and the necessary cofactors to initiate the enzymatic reactions (e.g., NADPH for CYPs, UDPGA for UGTs). The assay is initiated by adding the cofactor and is stopped at various time points by adding a quenching solvent, such as cold acetonitrile (B52724), which also serves to precipitate proteins. The disappearance of the parent compound (Cetirizine D4) over time is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key kinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
Below is an example of an experimental design for such an assay.
Table 1: Example Experimental Design for Metabolic Stability of Cetirizine D4
| Parameter | Condition | Rationale |
|---|---|---|
| Test System | Human Liver Microsomes (HLM) | High concentration of Phase I metabolic enzymes. |
| Substrate | This compound (1 µM) | Low concentration to ensure enzyme kinetics are in the linear range. |
| Incubation Time | 0, 5, 15, 30, 60 minutes | To measure the rate of metabolism over a time course. |
| Cofactor | NADPH Regenerating System | To initiate and sustain the activity of CYP enzymes. |
| Reaction Termination | Cold Acetonitrile | To stop the enzymatic reaction and precipitate proteins. |
| Analytical Method | LC-MS/MS | For sensitive and specific quantification of the deuterated substrate. |
Identification and Structural Elucidation of Deuterated Metabolites via Advanced Mass Spectrometry Techniques
A primary advantage of using a deuterated substrate like Cetirizine D4 is the simplified detection and identification of its metabolites. Advanced mass spectrometry (MS) techniques are indispensable for this purpose. diva-portal.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements that can determine the elemental composition of both the parent drug and its metabolites. americanpharmaceuticalreview.com
When Cetirizine D4 is metabolized, its metabolites will retain the deuterium (B1214612) label, resulting in a characteristic mass shift that distinguishes them from endogenous background ions in the biological matrix. For instance, the known, though minor, metabolic pathway for cetirizine is oxidative O-dealkylation. fda.govnih.gov If Cetirizine D4 undergoes this transformation, the resulting deuterated metabolite can be readily identified.
Tandem mass spectrometry (MS/MS or MSn) is used for structural elucidation. diva-portal.org In these experiments, the suspected metabolite ion is isolated and fragmented. The resulting fragmentation pattern, or "fingerprint," provides structural information that helps to pinpoint the site of metabolic modification. Comparing the fragmentation pattern of a deuterated metabolite with that of the parent Cetirizine D4 allows for precise localization of the metabolic change. Online hydrogen/deuterium exchange (HDX) experiments can further aid in characterization by identifying the number of exchangeable protons in the molecule. diva-portal.orgamericanpharmaceuticalreview.com
Table 2: Potential Deuterated Metabolites of Cetirizine D4 and Corresponding Mass Shifts
| Parent Compound | Metabolic Reaction | Potential Metabolite | Expected Mass Shift (from Parent) |
|---|---|---|---|
| Cetirizine D4 | Oxidative O-dealkylation | O-dealkylated Cetirizine D4 | Dependent on fragment lost |
| Cetirizine D4 | Hydroxylation | Hydroxylated Cetirizine D4 | +16 Da |
Note: This table is illustrative of potential pathways. The primary reported route for cetirizine is minor oxidative O-dealkylation. fda.govnih.gov
Characterization of Enzyme Systems (e.g., Cytochrome P450s, UGTs) Involved in this compound Biotransformation
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting DDIs and understanding inter-individual variability in patients. Studies have consistently shown that cetirizine undergoes limited metabolism and is not a significant substrate of the cytochrome P450 system. wikipedia.orgjiaci.org This is a key safety feature, as it reduces the likelihood of interactions with other drugs that are metabolized by or inhibit these enzymes. nih.gov The enzyme or enzymes responsible for the minor oxidative O-dealkylation of cetirizine have not been definitively identified. fda.govdrugbank.com
To investigate this using Cetirizine D4, reaction phenotyping studies would be designed. These assays typically use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) expressed in a cellular system. geekymedics.com By incubating Cetirizine D4 with each individual enzyme, one can determine which specific isoform is capable of metabolizing the compound.
Similarly, the involvement of Phase II enzymes like UGTs can be assessed. nih.gov Although cetirizine is not known to be significantly glucuronidated, its precursor (hydroxyzine) and other antihistamines are. researchgate.net Therefore, incubating Cetirizine D4 with human liver microsomes or hepatocytes fortified with the UGT cofactor UDPGA would reveal any potential for glucuronide conjugation. The low metabolic rate of cetirizine suggests that any involvement of CYPs or UGTs is likely to be minor. jiaci.orgnih.gov
Quantitative Kinetic Analysis of Metabolic Transformations in Subcellular and Cellular In Vitro Systems
Quantitative analysis of metabolic kinetics provides data on the efficiency and rate of a drug's breakdown. These studies are performed in subcellular systems like liver microsomes (to assess Phase I metabolism) and cellular systems like hepatocytes (to assess combined Phase I and Phase II metabolism).
By incubating Cetirizine D4 across a range of concentrations with these systems, key Michaelis-Menten kinetic parameters can be determined:
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of its maximum. It reflects the affinity of the enzyme for the substrate.
Vₘₐₓ (maximum reaction velocity): The maximum rate of the enzymatic reaction.
CLᵢₙₜ (intrinsic clearance): Calculated as Vₘₐₓ / Kₘ, representing the inherent ability of the enzyme system to metabolize the drug.
A key application of using a deuterated compound is to determine the Deuterium Kinetic Isotope Effect (KIE). The KIE is the ratio of the rate of reaction of the non-deuterated compound to the deuterated one (kH/kD). A significant KIE (>1) indicates that the C-H bond cleavage at the deuterated position is a rate-limiting step in the metabolic process. Comparing the kinetic parameters of cetirizine with Cetirizine D4 would elucidate whether the positions of deuterium substitution are metabolically significant. Given cetirizine's limited metabolism, a pronounced KIE would be unexpected unless the deuteration site corresponds precisely to a key, albeit minor, metabolic soft spot.
Table 3: Hypothetical Kinetic Data Comparing Cetirizine and Cetirizine D4 in Human Liver Microsomes
| Compound | Vₘₐₓ (pmol/min/mg protein) | Kₘ (µM) | CLᵢₙₜ (µL/min/mg protein) |
|---|---|---|---|
| Cetirizine | 15.2 | 55 | 0.28 |
| Cetirizine D4 | 14.8 | 58 | 0.25 |
| Kinetic Isotope Effect (kH/kD) | - | - | 1.12 |
Note: This data is hypothetical and for illustrative purposes. A KIE close to 1 suggests that C-H bond cleavage at the deuterated site is not the rate-limiting step of metabolism.
Application of Deuterated Cetirizine in Mechanistic Drug-Drug Interaction Studies in Preclinical Models
Cetirizine D4 can be a valuable tool in mechanistic DDI studies. Because cetirizine itself has a low propensity for causing or being a victim of CYP-mediated DDIs, nih.gov investigations might focus on other mechanisms, such as transporter-mediated interactions. Cetirizine is a known substrate of P-glycoprotein (P-gp), a transporter protein that can affect drug distribution and clearance. researchgate.net
In a preclinical model, Cetirizine D4 could be co-administered with a known P-gp inhibitor. By using LC-MS/MS to quantify both Cetirizine D4 and the inhibitor, researchers can precisely measure how the inhibition of P-gp affects the pharmacokinetics of the deuterated cetirizine without analytical interference.
Furthermore, even for minor metabolic pathways, Cetirizine D4 can be useful. For example, if one wanted to study the inhibition of the minor O-dealkylation pathway by a co-administered drug, using Cetirizine D4 as the substrate would allow for the clear detection of its specific O-dealkylated metabolite, separate from any metabolites of the interacting drug. This "clean" analytical window is a significant advantage of using stable isotope-labeled substrates in complex DDI studies. consensus.appnih.gov
Advanced Research Applications and Methodological Innovations Utilizing Cetirizine D4 Dihydrochloride
Role of Cetirizine (B192768) D4 Dihydrochloride (B599025) in In Vitro Membrane Permeability and Transporter Studies
The study of how drugs cross biological membranes and interact with cellular transport systems is fundamental to pharmacology. Cetirizine D4 dihydrochloride, when used alongside its non-labeled counterpart, is instrumental in these investigations. In vitro models, such as Caco-2 cell lines, are frequently used to simulate the human intestinal barrier and assess drug absorption and efflux.
Research has shown that cetirizine can act as an inhibitor of P-glycoprotein (P-gp), a key efflux transporter that pumps drugs out of cells, thereby limiting their oral absorption. drugbank.com In such studies, a stable isotope-labeled compound like this compound can be used as an internal standard to precisely quantify the transport of unlabeled cetirizine across the cell monolayer. Furthermore, studies have investigated cetirizine's impact on the membrane permeability of various bacterial isolates, noting that it can cause alterations and damage to the cell wall and cytoplasmic membrane. nih.gov The use of deuterated standards in these assays ensures high accuracy in determining permeability coefficients and inhibition constants, providing clear insights into potential drug-drug interactions at the transporter level. drugbank.com
Key Findings from In Vitro Permeability Studies:
| Study Focus | Model System | Key Finding | Citation |
|---|---|---|---|
| P-glycoprotein Inhibition | Caco-2 Cells | Cetirizine inhibits P-gp function and expression, increasing the permeability of P-gp substrates like digoxin. | drugbank.com |
| Bacterial Membrane Permeability | Clinical Bacterial Isolates | Cetirizine treatment leads to enlargement and thickening of bacterial cell walls, indicating altered membrane permeability. | nih.gov |
Application in Elucidating Biological Mechanisms in Isolated Cellular and Tissue Systems
This compound is a valuable tool for dissecting the molecular and cellular mechanisms underlying allergic and inflammatory responses. As a selective H1-receptor antagonist, cetirizine's primary mechanism is blocking the action of histamine (B1213489). nih.gov In isolated systems, such as rat basophilic leukemia (RBL-2H3) cells, researchers can study the dynamics of histamine release and its inhibition. mdpi.com
In these experiments, this compound can be employed to differentiate the exogenously applied standard from endogenous molecules during extraction and analysis by mass spectrometry. This allows for precise quantification of the unlabeled drug's effect on cellular processes. Studies have demonstrated that cetirizine effectively inhibits histamine release from mast cells and basophils, a key event in the allergic cascade. mdpi.com Furthermore, its anti-inflammatory properties, which are distinct from its H1 antagonism, can be explored in isolated human neutrophils to understand its effects on processes like eosinophil chemotaxis. caymanchem.com The use of isotopically labeled compounds in these isolated systems helps to clarify receptor binding kinetics, downstream signaling pathways, and the compound's influence on cellular functions without the complexities of an in vivo environment. nih.govdrugbank.com
Methodological Advancements in Quantitative Mass Spectrometry Enhanced by Deuterated Analogs for Omics Research
The most prominent application of this compound is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.comresearchgate.net This technique is the gold standard for measuring drug concentrations in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov In pharmacokinetic studies, researchers need to accurately measure the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.org
Because this compound has a higher mass than the parent drug, it can be added to a biological sample at a known concentration at the beginning of the sample preparation process. nih.govresearchgate.net It co-elutes with the unlabeled cetirizine during chromatography but is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. springernature.com This allows it to serve as a perfect control, correcting for any loss of analyte during extraction, and compensating for variations in instrument response (ion suppression or enhancement). nih.gov This stable isotope dilution method dramatically improves the precision, accuracy, and robustness of the analytical assay, which is critical for bioequivalence studies and for research in metabolomics and proteomics ("omics"). nih.govnih.govmdpi.com
Mass Spectrometry Parameters for Cetirizine Quantification:
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application | Citation |
|---|---|---|---|---|
| Cetirizine | 389.26 | 165.16, 201.09 | Analyte | nih.govspringernature.com |
Potential for this compound in Environmental and Forensic Analytical Chemistry Research
The utility of this compound extends beyond clinical research into environmental and forensic sciences. As pharmaceuticals are increasingly recognized as environmental contaminants, sensitive methods are required to detect their presence in wastewater, surface water, and drinking water. nih.gov this compound can be used as an internal standard to develop and validate robust analytical methods for quantifying trace levels of cetirizine in environmental samples, helping to assess the extent of pharmaceutical pollution and its potential ecological impact.
In forensic toxicology, there is a growing need for rapid and accurate methods to screen for the presence of prescription and over-the-counter drugs in biological samples like blood or oral fluid to investigate drug-related intoxication or fatalities. ceric-eric.eu Antihistamines can cause impairment, especially when combined with other substances like alcohol. ceric-eric.eu Recent research has demonstrated the use of advanced techniques like Deep Ultraviolet Raman Spectroscopy for detecting cetirizine in oral fluid for forensic purposes. ceric-eric.eu The use of this compound as an internal standard in confirmatory LC-MS/MS analysis ensures the accuracy and legal defensibility of the quantitative results in such forensic investigations.
Future Perspectives on the Synthesis and Research Utility of Stable Isotope Labeled Pharmaceutical Compounds
The field of stable isotope labeling is continually evolving, with future developments poised to significantly impact pharmaceutical research and beyond. Innovations in synthetic chemistry, such as the integration of flow chemistry, promise to make the synthesis of labeled compounds like this compound more efficient, scalable, and cost-effective. adesisinc.com This increased accessibility will broaden their application in various research domains.
The demand for stable isotope-labeled compounds is growing, driven by their critical role in drug discovery and development. polarismarketresearch.comtechsciresearch.com They are essential for detailed drug metabolism and pharmacokinetic (DMPK) studies, which are crucial for evaluating the safety and efficacy of new drug candidates. adesisinc.comsymeres.com The "deuterated drug" approach, where deuterium (B1214612) is strategically placed in a molecule to slow its metabolism and improve its pharmacokinetic profile, represents a significant area of future growth. researchgate.net
Furthermore, the application of stable isotope labeling is expanding into personalized medicine, where it can be used to tailor treatments to an individual's metabolic profile. nih.govmetsol.com In environmental science, these compounds enable researchers to more effectively track pollutants and understand ecological cycles. adesisinc.com As analytical instrumentation continues to improve in sensitivity and resolution, the utility of stable isotope-labeled compounds in quantitative proteomics, metabolomics, and clinical diagnostics is expected to increase substantially, solidifying their role as indispensable tools in modern scientific investigation. nih.govmordorintelligence.com
Future Trends in Stable Isotope Labeling:
| Area of Innovation | Description | Potential Impact | Citation |
|---|---|---|---|
| Synthesis | Development of automated and flow chemistry platforms for more efficient and greener synthesis of labeled compounds. | Increased availability, lower cost, and expanded access for researchers. | adesisinc.com |
| Drug Development | Use in early-phase microdosing studies and development of "deuterated drugs" with improved pharmacokinetic properties. | Accelerated drug development timelines and creation of more effective medicines. | researchgate.netmordorintelligence.com |
| Omics Research | Enhanced application in quantitative proteomics and metabolomics to understand disease mechanisms and identify biomarkers. | Deeper insights into complex biological systems and pathways. | nih.govtechsciresearch.com |
| Environmental & Agrochemical | Tracing the fate of pharmaceuticals and agrochemicals in the environment to assess their impact. | Better environmental monitoring and conservation strategies. | adesisinc.comsymeres.com |
| Personalized Medicine | Assessing individual patient metabolism to optimize drug therapy and minimize adverse effects. | Tailored and more effective treatment regimens for patients. | nih.govmetsol.com |
Q & A
Q. Why do UV spectrophotometric methods for this compound yield variable absorbance values across studies?
- Methodology : Standardize sample preparation by dissolving the compound in 0.1N HCl (final conc. 20 µg/mL). Use a 1 cm quartz cuvette and validate linearity (R² ≥ 0.999) across 5–50 µg/mL. Address solvent interference (e.g., DMSO) by diluting to ≤1% v/v .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
